molecular formula C13H18BrNO3 B2430237 tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate CAS No. 1379546-68-5

tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B2430237
CAS No.: 1379546-68-5
M. Wt: 316.195
InChI Key: QFKIGDYLKNXDFN-LLVKDONJSA-N
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Description

tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a 4-bromophenyl and a hydroxyethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromophenyl derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can react with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar palladium-catalyzed processes due to their efficiency and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective group properties.

    N-Boc-4-bromoaniline: Contains a similar bromophenyl group but lacks the hydroxyethyl moiety.

    tert-Butyl N-methylcarbamate: Similar protective group but different substituents.

Uniqueness

tert-Butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to its combination of a chiral center, a bromophenyl group, and a hydroxyethyl group. This combination provides distinct reactivity and potential for diverse applications in synthesis and biological studies .

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKIGDYLKNXDFN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379546-68-5
Record name tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate
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